molecular formula C5H7N3O B1195936 3-Methylcytosine CAS No. 4776-08-3

3-Methylcytosine

Cat. No.: B1195936
CAS No.: 4776-08-3
M. Wt: 125.13 g/mol
InChI Key: KOLPWZCZXAMXKS-UHFFFAOYSA-N
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Description

3-Methylcytosine is an organic compound belonging to the class of pyrimidones. It is a derivative of cytosine, where a methyl group is attached to the nitrogen at position 3 of the pyrimidine ring. This compound is of significant interest in the field of epigenetics and DNA methylation studies due to its role in gene regulation and potential mutagenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylcytosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxymethylcytosine.

    Reduction: It can be reduced back to cytosine under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products

    Oxidation: Hydroxymethylcytosine.

    Reduction: Cytosine.

    Substitution: Various substituted cytosine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylcytosine has several applications in scientific research, including:

    Epigenetics: It is used to study DNA methylation patterns and their role in gene regulation.

    Cancer Research: Its mutagenic properties make it a subject of interest in cancer studies, particularly in understanding how DNA methylation affects tumorigenesis.

    Drug Development: It is used in the development of drugs targeting DNA methylation pathways.

    Biotechnology: It is employed in the development of diagnostic tools for detecting DNA methylation.

Mechanism of Action

3-Methylcytosine exerts its effects primarily through its incorporation into DNA, where it can alter gene expression by affecting the binding of transcription factors and other regulatory proteins. The methyl group at position 3 can interfere with normal base pairing and DNA replication, leading to mutations and changes in gene expression. The compound is recognized and repaired by the base excision repair pathway, involving enzymes such as DNA glycosylases .

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytosine: Another methylated form of cytosine, where the methyl group is attached to the carbon at position 5.

    Hydroxymethylcytosine: A hydroxylated form of methylcytosine.

    N4-Methylcytosine: A methylated form of cytosine at the nitrogen at position 4.

Uniqueness

3-Methylcytosine is unique due to its specific methylation at the nitrogen at position 3, which distinguishes it from other methylated cytosine derivatives. This unique position affects its chemical reactivity and biological role, making it a valuable compound for studying specific aspects of DNA methylation and gene regulation .

Properties

IUPAC Name

6-amino-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPWZCZXAMXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941068, DTXSID80901521
Record name 6-Amino-1-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_648
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4776-08-3, 19380-02-0
Record name 3-Methylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4776-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-imino-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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